(2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide
Description
(2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide is an α,β-unsaturated amide characterized by a 3,4-diethoxyphenyl group conjugated to a prop-2-enamide backbone and a 2-methylpropyl (isobutyl) amide side chain.
Properties
IUPAC Name |
(E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-5-20-15-9-7-14(11-16(15)21-6-2)8-10-17(19)18-12-13(3)4/h7-11,13H,5-6,12H2,1-4H3,(H,18,19)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWAVYACOUDGFT-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NCC(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NCC(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate amine, such as 2-methylpropylamine, under acidic or basic conditions to form the corresponding imine. This imine can then be reduced to the amine, which is subsequently reacted with acryloyl chloride to yield the desired enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities. Enamides are known to exhibit various pharmacological properties, and this compound could be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide would depend on its specific biological target. Generally, enamides can interact with enzymes or receptors, modulating their activity. The phenyl ring and ethoxy groups may enhance binding affinity to specific molecular targets, while the amide group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s key structural features—diethoxy groups and isobutyl amide—distinguish it from related molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Diethoxy vs. Methoxy/Hydroxy : The 3,4-diethoxy groups increase steric bulk and lipophilicity compared to methoxy (e.g., compound in ) or hydroxy analogs (e.g., compound 2 in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Halogenation : The chloro-fluorophenyl analog () demonstrates how electronegative substituents can improve target affinity but may introduce toxicity risks.
Biological Activity :
- Anti-inflammatory analogs (e.g., compound 2 in ) highlight the importance of methoxy/hydroxy substituents for activity. The target compound’s diethoxy groups may modulate this activity via altered electron-donating effects or metabolic stability.
Environmental and Toxicological Profiles: Analogs like (2E,4E)-N-(2-methylpropyl)dodeca-2,4-dienamide () are detected in water treatment systems, suggesting environmental persistence. The target compound’s diethoxy groups may similarly resist degradation, warranting environmental monitoring.
Biological Activity
(2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H25NO4
- Molecular Weight : 329.41 g/mol
- IUPAC Name : this compound
- CAS Number : 951987-71-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that the compound may modulate enzyme activity and influence cellular signaling pathways associated with inflammation and oxidative stress.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound's structure allows it to penetrate bacterial membranes, disrupting cellular processes.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In cellular models, it has shown the ability to reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., THP-1 monocytic leukemia cells) revealed that this compound exhibits selective cytotoxicity at specific concentrations. The compound was found to be non-toxic at lower concentrations while effectively inhibiting cell proliferation at higher doses.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
